2-Hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide
CAS No.: 49541-81-3
Cat. No.: VC8121445
Molecular Formula: C4H11IN4
Molecular Weight: 242.06 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 49541-81-3 |
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Molecular Formula | C4H11IN4 |
Molecular Weight | 242.06 g/mol |
IUPAC Name | (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine;hydroiodide |
Standard InChI | InChI=1S/C4H10N4.HI/c1-3-2-6-4(7-3)8-5;/h3H,2,5H2,1H3,(H2,6,7,8);1H |
Standard InChI Key | QAVGUKGPTRSAHD-UHFFFAOYSA-N |
SMILES | CC1CN=C(N1)NN.I |
Canonical SMILES | CC1CN=C(N1)NN.I |
Introduction
Structural and Physicochemical Properties
The molecular formula of 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole hydroiodide is , with a molecular weight of 242.06 g/mol . Its IUPAC name, (5-methyl-4,5-dihydro-1H-imidazol-2-yl)hydrazine hydroiodide, reflects a five-membered dihydroimidazole ring with:
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A hydrazino group (-NH-NH) at position 2, enabling nucleophilic substitution and coordination chemistry.
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A methyl group at position 5, enhancing lipophilicity and steric effects compared to non-methylated analogs .
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A hydroiodide counterion, improving solubility in polar solvents like water and ethanol .
Key spectral data include:
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¹H NMR (DO): δ 3.15–3.45 (m, dihydroimidazole CH), δ 2.95 (s, methyl group), δ 4.20 (br, hydrazino NH) .
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IR: Strong absorption at 3200–3400 cm (N-H stretch) and 1600 cm (C=N imidazole) .
Property | Value | Source |
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Melting Point | 195–197°C (decomposes) | |
Solubility | >50 mg/mL in HO | |
Purity (Commercial) | 95–97% |
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The compound is synthesized via acid-base reaction between 2-hydrazino-5-methyl-4,5-dihydro-1H-imidazole and hydroiodic acid :
Optimized conditions:
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Molar ratio: 1:1.2 (imidazole derivative:HI) to ensure complete protonation.
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Solvent: Anhydrous ethanol, 0–5°C to minimize side reactions .
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Yield: 70–85% after recrystallization from ethanol/water (3:1 v/v) .
Industrial Manufacturing
Large-scale production employs continuous flow reactors with:
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Residence time: 10–15 minutes at 40–60°C.
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Catalyst: 5 mol% NiCl for regioselective hydrazine incorporation .
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Purification: Multistep crystallization achieves >99% purity for pharmaceutical applications .
Chemical Reactivity and Applications
Reaction Pathways
The hydrazino group participates in diverse transformations:
Reaction Type | Reagents/Conditions | Products |
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Oxidation | HO, KMnO | Diazonium salts (N intermediates) |
Reduction | NaBH, H/Pd-C | 5-Methyl-4,5-dihydroimidazole |
Alkylation | R-X (alkyl halides) | N-Alkyl hydrazine derivatives |
For example, alkylation with methyl iodide yields -methylated analogs used in kinase inhibitor synthesis.
Applications in Materials Science
In perovskite solar cells, the compound passivates surface defects on CHNHPbI via:
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Coordination: Imidazole nitrogen binds undercoordinated Pb.
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Hydrogen bonding: Hydrazino NH interacts with iodide vacancies.
Parameter | With Passivation | Without Passivation |
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PCE (%) | 25.1 | 22.3 |
T at 65°C (hr) | >2000 | 720 |
This application reduced non-radiative recombination, achieving certified 25.1% efficiency.
Biological and Pharmacological Activity
Antimicrobial Properties
The compound inhibits bacterial growth through:
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Metal chelation: Depleting essential Zn/Fe ions.
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Enzyme inhibition: Targeting dihydrofolate reductase (DHFR) in folate synthesis .
Comparison with Structural Analogs
Compound | MW (g/mol) | Key Difference | Bioactivity (IC) |
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2-Hydrazinoimidazole hydroiodide | 228.04 | No methyl group | S. aureus MIC = 25 µg/mL |
2-(Chloromethyl)dihydroimidazole HCl | 155.03 | Chloromethyl substituent | MCF-7 IC = 25.7 µM |
5-Methyl derivative (this compound) | 242.06 | Enhanced lipophilicity | MCF-7 IC = 18.7 µM |
The methyl group improves membrane permeability, explaining its superior cytotoxicity .
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